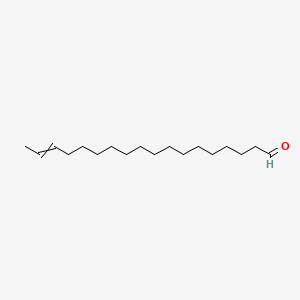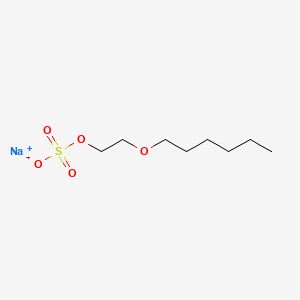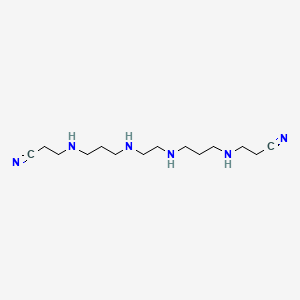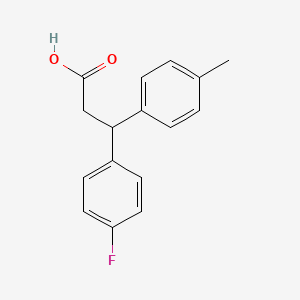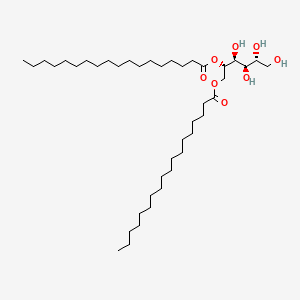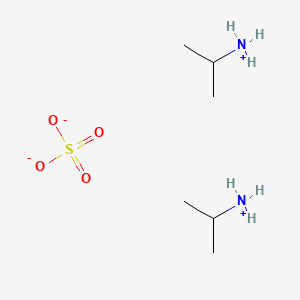
2-Ethylolivetol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylolivetol is an organic compound belonging to the family of resorcinols It is structurally characterized by a benzene ring substituted with two hydroxyl groups and an ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Ethylolivetol can be synthesized through several methods. One common approach involves the alkylation of olivetol with ethyl halides under basic conditions. This reaction typically requires a strong base such as potassium carbonate and a suitable solvent like dimethyl sulfoxide. The reaction proceeds via a nucleophilic substitution mechanism, where the ethyl group is introduced to the olivetol molecule.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts can also enhance the reaction rate and yield. The final product is usually purified through techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethylolivetol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it to the corresponding dihydroxy compound using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated resorcinols.
Applications De Recherche Scientifique
2-Ethylolivetol has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and as a model compound for understanding the behavior of resorcinols in biological systems.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of 2-Ethylolivetol involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The hydroxyl groups on the benzene ring play a crucial role in these interactions, forming hydrogen bonds with amino acid residues in the enzyme’s active site.
Comparaison Avec Des Composés Similaires
Olivetol: A structurally similar compound with a pentyl group instead of an ethyl group.
Resorcinol: Lacks the alkyl substituent but shares the dihydroxybenzene core structure.
Ethylresorcinol: Similar structure but with different alkyl chain length.
Uniqueness: 2-Ethylolivetol is unique due to its specific ethyl substitution, which imparts distinct chemical and physical properties. This substitution can influence its reactivity and interaction with other molecules, making it a valuable compound for targeted applications in synthesis and research.
Propriétés
Numéro CAS |
56157-24-5 |
|---|---|
Formule moléculaire |
C13H20O2 |
Poids moléculaire |
208.30 g/mol |
Nom IUPAC |
2-ethyl-5-pentylbenzene-1,3-diol |
InChI |
InChI=1S/C13H20O2/c1-3-5-6-7-10-8-12(14)11(4-2)13(15)9-10/h8-9,14-15H,3-7H2,1-2H3 |
Clé InChI |
WQFTYRPNSGKKFQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC(=C(C(=C1)O)CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



